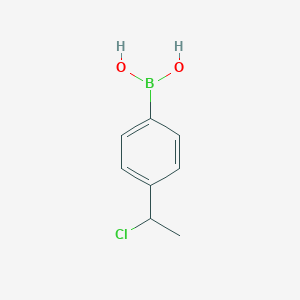

4-(1-Chlorethyl)phenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

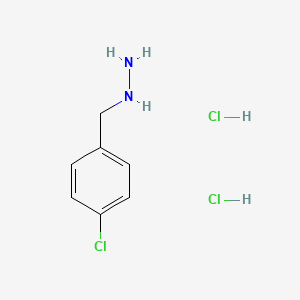

Synthesis Analysis

The synthesis of similar phenylboronic acids involves multistep chemical processes, including halogenation, boronation, and various coupling reactions. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids demonstrates the utility of halogenated intermediates in constructing phenylboronic acid derivatives, which can be leveraged for the synthesis of 4-(1-Chloroethyl)phenylboronic acid (Troegel et al., 2009).

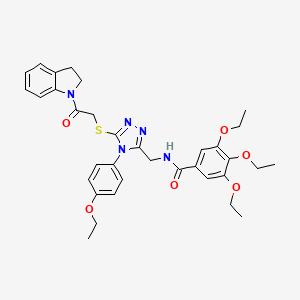

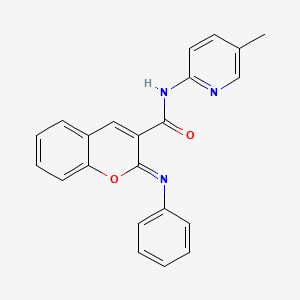

Molecular Structure Analysis

The molecular structure of phenylboronic acids, including 4-(1-Chloroethyl)phenylboronic acid, is characterized by the presence of a boronic acid group attached to a phenyl ring. This structure influences its reactivity and the formation of complexes. Structural studies on organoboron compounds reveal insights into the stereochemistry and electronic properties of such molecules (Kliegel et al., 1993).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for creating carbon-carbon bonds. The reactivity of phenylboronic acids like 4-(1-Chloroethyl)phenylboronic acid in these reactions underscores their utility in organic synthesis (Saito et al., 1996).

Physical Properties Analysis

The physical properties of phenylboronic acids, including solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. Studies on the vibrational spectra of halophenylboronic acids, for instance, provide insights into the structural and electronic characteristics that define their physical properties (Kurt, 2009).

Chemical Properties Analysis

Phenylboronic acids exhibit unique chemical properties, such as forming stable complexes with sugars and catalyzing condensation reactions. These properties are integral to the study and application of 4-(1-Chloroethyl)phenylboronic acid in various chemical processes (Pettigrew et al., 2005).

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Die Suzuki–Miyaura (SM)-Kupplung ist eine leistungsstarke, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Sie ermöglicht die Verbindung chemisch unterschiedlicher Fragmente unter milden Bedingungen. Der Erfolg der SM-Kupplung beruht auf der Verwendung von Organobor-Reagenzien, die relativ stabil, umweltfreundlich und leicht herstellbar sind. Diese Reagenzien unterliegen einer schnellen Transmetallierung mit Palladium(II)-Komplexen, was die Bildung neuer C–C-Bindungen erleichtert .

Boronsäurebasierte Sensorik

Boronsäuren finden in verschiedenen sensorischen Anwendungen zunehmend Verwendung. Ihre Wechselwirkungen mit Diolen und starken Lewis-Basen (wie Fluorid- oder Cyanidanionen) machen sie wertvoll für die Detektion von Analyten. Beispielsweise können Boronsäuren verwendet werden, um Glukosewerte zu messen, da sie reversibel an Glukosemoleküle binden .

Katalytische Protodeboronierung

Protodeboronierungsreaktionen beinhalten die Entfernung einer Bor-Gruppe von einem Boronsäureester. In einer interessanten Anwendung verhindern weniger nukleophile Borat-Komplexe (wie 4-(1-Chlorethyl)phenylboronsäure) die Aryladdition an bestimmte Einheiten. Diese Strategie wurde bei der Synthese komplexer Moleküle wie Indollizidine eingesetzt .

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(1-chloroethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQJSRJJSVCVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)

![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)